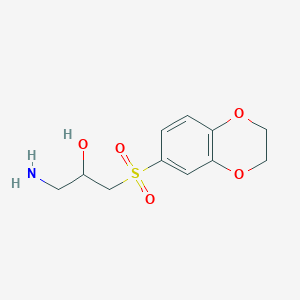
1-Amino-3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol" is a chemical entity that appears to be related to a class of organic compounds featuring a benzodioxin moiety, which is a fused heterocyclic system containing oxygen atoms, and a sulfonamide group, which is a common functional group in medicinal chemistry. The presence of an amino group and a hydroxyl group suggests potential for further chemical modification and biological activity.
Synthesis Analysis
The synthesis of related compounds has been demonstrated through the use of prop-2-ynylsulfonium salts in a sequential [1 + 4]- and [2 + 3]-annulation process, leading to the formation of hexahydropyrrolo[3,2-b]indoles with high yields . This method showcases the utility of sulfonium salts as C2 synthons, which could potentially be applied to the synthesis of the compound by using sulfonyl-protected o-amino aromatic aldimines as starting materials.
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been analyzed, revealing the presence of intramolecular hydrogen bonding and pi-pi stacking interactions . These structural features are critical in determining the conformation and stability of the molecule, which in turn can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Although the specific chemical reactions of "this compound" are not detailed in the provided papers, the related compounds have shown reactivity towards the formation of amino amides and amino esters . This suggests that the compound may also undergo similar reactions, particularly with the presence of amino and hydroxyl functional groups that are amenable to nucleophilic attack and esterification or amidation reactions.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Therapeutische Mittel gegen Alzheimer-Krankheit
Diese Verbindung wurde bei der Synthese neuer Sulfonamide und ihrer N-substituierten Derivate als mögliche Mittel zur Behandlung der Alzheimer-Krankheit verwendet . Die Hemmaktivität der synthetisierten Moleküle wurde untersucht, um ihre mögliche therapeutische Wirkung auf diese Krankheit zu beurteilen .
2. Hemmung von Cholinesterasen und Lipoxygenase-Enzymen Die untersuchten Verbindungen zeigten eine moderate bis schwache Hemmung von Cholinesterasen und Lipoxygenase-Enzymen . Diese Enzyme sind an verschiedenen biologischen Prozessen beteiligt, und ihre Hemmung kann therapeutische Wirkungen haben.
Synthese von 2-Amino-2,3-dihydro-1,4-benzodioxan-Derivaten
Die anodische Oxidation eines natürlichen antioxidativen Katechols, Hydroxytyrosol, wurde in einem Acetonitril/Dimethylsulfoxid (oder Acetonitril/Wasser)-Lösungsmittelgemisch entwickelt, um das resultierende nicht aktivierte o-Chinon stabil zu erzeugen und strukturelle Analoga zu generieren . 2-Amino-2,3-dihydro-1,4-benzodioxan-Derivate wurden dann als zwei Regioisomere in guten bis hohen Gesamtausbeuten (65-90%) und 1:3-Verhältnissen erhalten .
Synthese von N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Brombenzolsulfonamiden
Die Synthese wurde durch Reaktion von 1,4-Benzodioxan-6-amin mit 4-Brombenzolsulfonylchlorid in wässrigem alkalischen Medium ausgelöst, um N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-brombenzolsulfonamid zu ergeben . Dieses wurde dann mit verschiedenen Alkyl/Aralkylhalogeniden unter Verwendung von N,N-Dimethylformamid (DMF) als Reaktionsmedium behandelt .
Wirkmechanismus
Target of Action
The primary targets of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting various neurological processes .
Mode of Action
This compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity .
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to enhanced cholinergic transmission, affecting various physiological processes. The compound has been studied for its potential therapeutic effects in treating Alzheimer’s disease, given the role of cholinergic transmission in memory and cognition .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride to yield this compound was carried out in aqueous alkaline media
Eigenschaften
IUPAC Name |
1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c12-6-8(13)7-18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8,13H,3-4,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJIINMIPRUAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

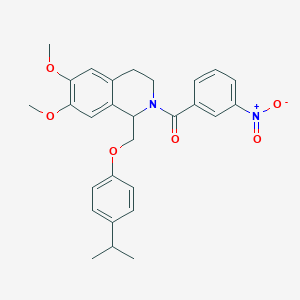
![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2498794.png)
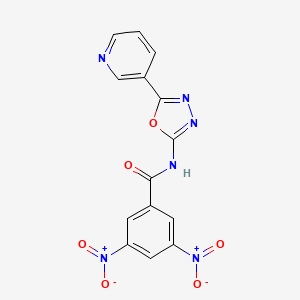
![3-[1-(4-Bromobenzoyl)piperidin-4-yl]-4-methylisoxazol-5-amine](/img/structure/B2498796.png)
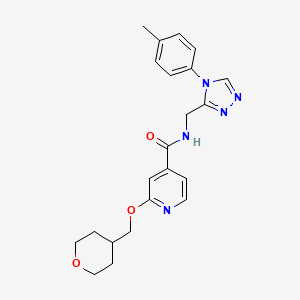
![1-Cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2498799.png)
![2-methyl-N-[(5-methyl-2-propan-2-ylcyclohexyl)oxy-phenylphosphoryl]propan-1-amine](/img/structure/B2498803.png)
![8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2498804.png)
methanone](/img/structure/B2498805.png)
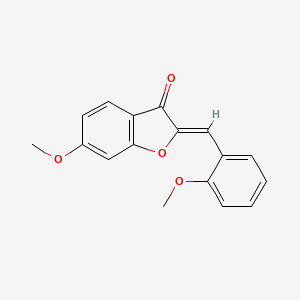
![1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2498810.png)
![5-methyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B2498811.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B2498812.png)
